
N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CYCLOPS, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CYCLOPS has been shown to have promising activity against various types of cancer, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can induce apoptosis in cancer cells and halt their growth.
Biochemical and Physiological Effects
N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a range of biochemical and physiological effects in cancer cells. It has been found to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of various oncogenes. N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to increase the expression of tumor suppressor genes, which can help to prevent the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide for lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for further research and development. However, one limitation of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new formulations of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in other diseases beyond cancer, such as autoimmune disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the preparation of the starting materials, which are then subjected to various chemical transformations. The final step involves the purification of the compound to obtain a pure sample of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)18-21-19(25-22-18)14-7-6-10-16(11-14)24-12-17(23)20-15-8-4-3-5-9-15/h6-7,10-11,13,15H,3-5,8-9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZKPUHSJYNIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

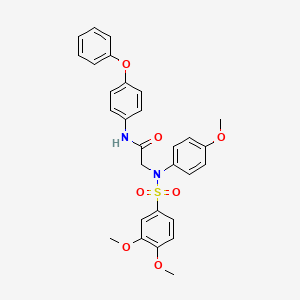

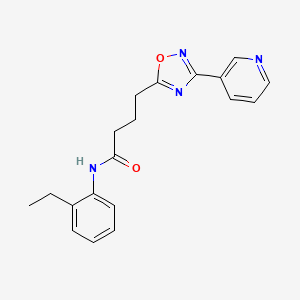
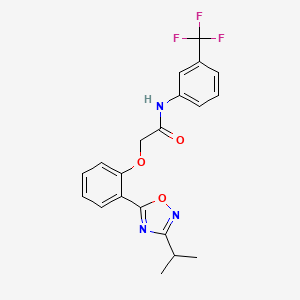
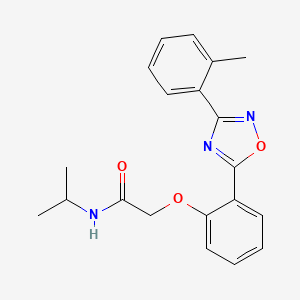
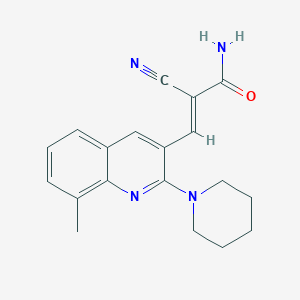
![2-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717816.png)
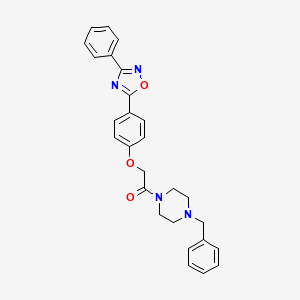
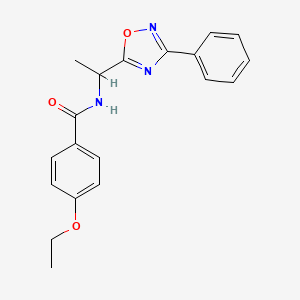
![N-(4-Bromophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B7717832.png)
![3-(benzylsulfamoyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B7717836.png)
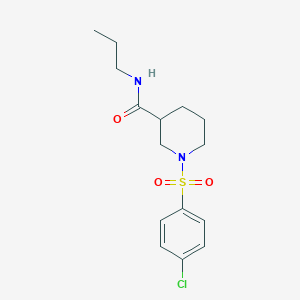
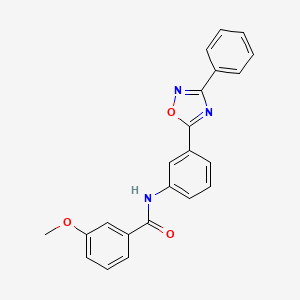
![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)